molecular formula C8H8BrN B145017 4-Bromoisoindoline CAS No. 127168-81-4

4-Bromoisoindoline

Cat. No.: B145017
CAS No.: 127168-81-4
M. Wt: 198.06 g/mol
InChI Key: AMXFGLZWKBYNGE-UHFFFAOYSA-N
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Description

4-Bromoisoindoline is a synthetic organic compound belonging to the isoindoline family It is characterized by a bromine atom substitution at the 4-position of the isoindoline ring

Scientific Research Applications

4-Bromoisoindoline has numerous applications in scientific research:

Safety and Hazards

4-Bromoisoindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-Bromoisoindoline, like other isoindoline derivatives, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 is a protein that plays a significant role in the human brain and body, being involved in behavior and cognition, voluntary movement, motivation, and reward, among other functions.

Mode of Action

The mode of action of this compound involves its interaction with the dopamine receptor D2. It acts as a ligand for this receptor, binding to it and causing changes in the receptor’s activity . The specific nature of these changes depends on the exact structure of the this compound molecule and its binding affinity for the receptor.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . This pathway is involved in several key processes in the body, including motor control, reward, and the release of various hormones. By interacting with the dopamine receptor D2, this compound can influence these processes.

Pharmacokinetics

In silico analysis suggests that it has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . These properties could influence the compound’s bioavailability.

Result of Action

Its interaction with the dopamine receptor d2 suggests that it could have effects on neurological processes, potentially influencing behavior, cognition, and motor control .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisoindoline can be synthesized through a multi-step process. One common method involves the bromination of isoindoline derivatives. For instance, starting with 3-bromo-2-methylbenzoic acid, the compound undergoes a series of reactions including bromination and cyclization to yield this compound . The reaction conditions typically involve the use of thionyl chloride, methanol, and triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The reactions yield a variety of products, including substituted isoindolines, isoindoline-1,3-diones, and other heterocyclic compounds .

Comparison with Similar Compounds

    4-Bromoisoindolin-1-one: This compound has a similar structure but includes a ketone functionality at the 1-position.

    Isoindoline-1,3-dione: Another related compound with two carbonyl groups at positions 1 and 3.

Uniqueness: 4-Bromoisoindoline is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXFGLZWKBYNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564161
Record name 4-Bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-81-4
Record name 4-Bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3-dihydro-1H-isoindole
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Synthesis routes and methods I

Procedure details

To a solution of 2-benzyl-4-bromoisoindoline hydrochloride (11 g, 30.96 mmol) in 200 mL EtOAc was added 1M NaOH (100 mL) and the mixture stirred for 30 minutes. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and solvent evaporated to an oil which was azeotroped once with PhMe (50 mL). The oil was dissolved in chlorobenzene (50 mL) and 4A molecular sieves (5 g) added to the stirred solution. After 10 minutes, 1-chloroethylchloroformate (5.6 mL, 51 mmol) was added dropwise over 5 minutes. The reaction mixture was then heated to 90° C. for 2 hours, cooled to RT and filtered. The solids were washed with chlorobenzene (5 mL) and MeOH (40 mL). The filtrate was heated to 70° C. for 1 hour, allowed to cool and stirred at RT overnight. The solids were filtered, washed with chlorobenzene (2 mL) and hexane and dried to give 6.84 g of title compound. LRMS (ESI) m/z 198.1 [(M+H)+; calcd for C8H9BrN: 198.0].
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11 g
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100 mL
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200 mL
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5.6 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The procedure of Reference Example 6-(3) was followed using 9.61 g of 2-(p-toluenesulfonyl)-4-bromoisoindoline, 10 g of phenol, 120 ml of 48% hydrobromic acid, and 20 ml of propionic acid. Purification of the crude product by vacuum distillation gave 5.0 g of 4-bromoisoindoline.
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9.61 g
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10 g
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120 mL
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20 mL
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Synthesis routes and methods V

Procedure details

To a solution of 4-bromoisoindolin-1-one (4 mmol) in THF (8 mL) was added borane-dimethyl sulfide complex (2M in THF, 14 mL) at 0° C. The reaction mixture was allowed to stir at reflux overnight and was then cooled to 0° C. The reaction mixture was quenched by the slow addition of MeOH (2 mL) and then 3N HCl. The reaction mixture was allowed to stir at reflux for 3 hr and then concentrated. Water was added to the residue and the pH of the solution was adjusted to >9 with 4N NaOH. The solution was extracted with diethyl ether. The organic solutions from this basic extraction were combined, dried over Na2SO4, filtered and concentrated to give 4-bromoisoindoline, which was dissolved in THF (5 mL). To this solution was added potassium carbonate (4 mmol) in water (0.5 mL), and BOC2O (2 mmol). The reaction mixture was allowed to stir at rt overnight. The reaction mixture was diluted with EtOAc, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate (0.8 mmol, 20%).
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4 mmol
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14 mL
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8 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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